molecular formula C18H13N3O3 B2476018 N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide CAS No. 946318-77-0

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide

Cat. No.: B2476018
CAS No.: 946318-77-0
M. Wt: 319.32
InChI Key: SPQGZNZNZJDIRJ-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzoxazole and an oxazole ring. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique structural properties.

Mechanism of Action

Target of Action

It has been shown to exhibit promising activity againstStaphylococcus aureus . This suggests that the compound may target bacterial proteins or enzymes essential for the survival and proliferation of these bacteria.

Mode of Action

It is suggested that the compound interacts with its targets, possibly bacterial proteins or enzymes, leading to their inhibition . This inhibition could disrupt the normal functioning of the bacteria, thereby exerting its antibacterial effects.

Biochemical Pathways

The compound is likely to affect the biochemical pathways associated with the survival and proliferation of bacteria. By inhibiting key proteins or enzymes, it could disrupt these pathways, leading to the death of the bacteria . The exact pathways affected are yet to be determined.

Pharmacokinetics

It is suggested that the compound has a favourable pharmacokinetic profile

Result of Action

The compound has been shown to exhibit antibacterial activity, particularly against Staphylococcus aureus . It is suggested that the compound inhibits the bacteria, disrupting their normal functioning and leading to their death .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves the cyclization of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts. Common catalysts include nanocatalysts, metal catalysts, and ionic liquid catalysts . For example, a cyclization reaction between 2-aminophenol and N-cyano-N-phenyl-p-toluene sulfonamide using a BF3·Et2O catalyst in 1,4-dioxane at reflux can yield benzoxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxazole or benzoxazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while nucleophilic substitutions can be facilitated by bases like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide is unique due to its dual ring structure, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for developing new drugs and materials with specific functionalities.

Properties

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3/c1-11-9-16(24-21-11)17(22)19-13-6-4-5-12(10-13)18-20-14-7-2-3-8-15(14)23-18/h2-10H,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQGZNZNZJDIRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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